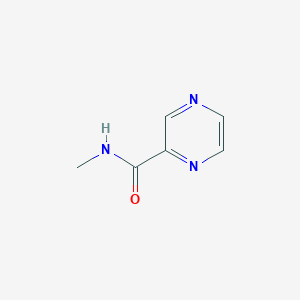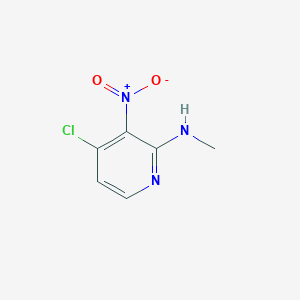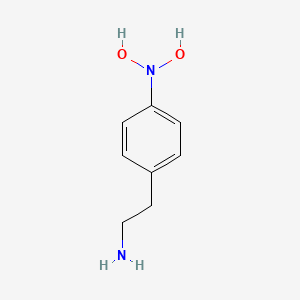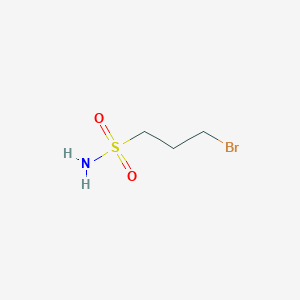
Ethyl (S)-3-hydroxyhexanoate
概要
説明
Ethyl (S)-3-hydroxyhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the ester functional group, with a hydroxyl group on the third carbon of the hexanoate chain
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (S)-3-hydroxyhexanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl (S)-3-oxohexanoate using a reducing agent such as sodium borohydride. This reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases can be employed to produce the desired ester with high purity and yield. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
化学反応の分析
Types of Reactions
Ethyl (S)-3-hydroxyhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, ethyl (S)-3-oxohexanoate, using oxidizing agents such as pyridinium chlorochromate.
Reduction: The ester group can be reduced to the corresponding alcohol, ethyl (S)-3-hydroxyhexanol, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl (S)-3-oxohexanoate.
Reduction: Ethyl (S)-3-hydroxyhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (S)-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in enzymatic studies to investigate the activity and specificity of esterases and lipases.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form biodegradable polymers.
Industry: It is utilized in the production of fragrances and flavors due to its pleasant odor and stability.
作用機序
The mechanism of action of ethyl (S)-3-hydroxyhexanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in enzymatic reactions, the ester group is hydrolyzed by esterases to produce the corresponding acid and alcohol. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Ethyl (S)-3-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl ®-3-hydroxyhexanoate: The enantiomer of this compound, which may exhibit different biological activities and reactivity due to its stereochemistry.
Ethyl 3-hydroxybutanoate: A shorter-chain analog with similar chemical properties but different physical properties and applications.
Ethyl 3-hydroxypropanoate: Another analog with a shorter chain, used in different industrial applications.
The uniqueness of this compound lies in its specific stereochemistry, which can influence its interactions with biological molecules and its suitability for certain applications.
特性
IUPAC Name |
ethyl (3S)-3-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIITRHDCNUHV-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CC(=O)OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B3293124.png)





![n-Methyl-2-[[3-[(1e)-2-(2-pyridinyl)ethenyl]-1-(tetrahydro-2h-pyran-2-yl)-1h-indazol-6-yl]thio]benzamide](/img/structure/B3293175.png)
